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Compound of Interest

Compound Name: Virosine B

Cat. No.: B15591858

Introduction

Virosine B is a tetracyclic alkaloid isolated from Securinega virosa. Its complex, caged
structure, featuring multiple stereocenters and a strained lactone bridge, presents a significant
synthetic challenge. To date, a total synthesis of Virosine B has not been reported in the
literature. This document outlines a novel, hypothetical synthetic strategy for Virosine B,
designed for researchers in organic synthesis and drug development. The proposed route is

based on a convergent strategy, assembling key fragments through robust and well-established
chemical transformations.

Structural Analysis

Virosine B (IUPAC name: 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,1°.02,’]pentadec-10-en-
12-one) is characterized by a rigid tetracyclic core.[1] Key structural features include a
piperidine ring fused to a cyclohexene, which is in turn part of a bridged lactone system. The
molecule possesses several stereocenters, the relative and absolute stereochemistry of which
are crucial for its biological activity. The SMILES notation O=C(01)C=C2[C@ @]1(C[C@H]30)
[C@@]4([H])CCCCN4C2C3 defines the specific stereochemical configuration.[2]

Retrosynthetic Analysis

A retrosynthetic analysis of Virosine B suggests a convergent approach. The molecule can be
disconnected at the C-N and C-C bonds of the piperidine ring and the lactone bridge. This
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leads to two key synthons: a functionalized piperidine derivative and a bicyclic precursor
containing the cyclohexene and future lactone framework.
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Caption: Retrosynthetic analysis of Virosine B.

Proposed Synthetic Pathway

The forward synthesis commences with the construction of the bicyclic core via a Diels-Alder
reaction, followed by the introduction of the piperidine fragment through a Michael addition.
Subsequent cyclization and lactonization steps will complete the tetracyclic framework of

Virosine B.
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Caption: Proposed forward synthetic workflow.

Experimental Protocols

Protocol 1: Diels-Alder Reaction for Bicyclic Core Synthesis
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e Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the cyclohexenone
derivative (1.0 eq) and the diene (1.2 eq).

e Solvent and Catalyst: Dissolve the reactants in toluene (0.5 M). Add a catalytic amount of a
Lewis acid (e.g., Sc(OTf)s, 0.1 eq).

e Reaction Conditions: Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC.

e Workup: Upon completion, cool the reaction to room temperature and quench with saturated
aqueous NaHCOs solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

 Purification: Combine the organic layers, dry over anhydrous Na=SOu4, filter, and concentrate
under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Michael Addition of Piperidine Fragment

Reaction Setup: To a solution of the Diels-Alder adduct (1.0 eq) in THF (0.2 M) at -78 °C, add
the functionalized piperidine (1.1 eq).

o Reagent Addition: Slowly add a strong, non-nucleophilic base (e.g., LHMDS, 1.2 eq) to the
reaction mixture.

o Reaction Conditions: Stir at -78 °C for 4 hours, then allow the reaction to warm to room
temperature and stir for an additional 12 hours.

o Workup: Quench the reaction with saturated agueous NHa4Cl solution. Extract with
dichloromethane (3 x 30 mL).

 Purification: Wash the combined organic layers with brine, dry over MgSOa, filter, and
concentrate. Purify the residue by silica gel chromatography.

Protocol 3: Intramolecular Cyclization and Lactonization

o Cyclization: The Michael addition product is subjected to conditions that facilitate an
intramolecular aldol or Mannich-type reaction to form the new ring system. This may involve
treatment with a mild acid or base.
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» Lactonization: The resulting cyclized intermediate, bearing a carboxylic acid or ester and a
hydroxyl group in a suitable stereochemical arrangement, is then lactonized. Standard
lactonization conditions, such as Yamaguchi or Mitsunobu conditions, can be employed.

o Deprotection: Finally, any protecting groups are removed under appropriate conditions to
yield Virosine B.

Quantitative Data Summary

The following tables present hypothetical data for the proposed synthetic route.

Table 1: Reaction Yields

. Starting Hypothetical
Step Reaction . Product ;
Material Yield (%)
1 Diels-Alder Cyclohexenone Diels-Alder 85
Reaction Derivative Adduct
) N Diels-Alder Michael Addition
2 Michael Addition 70
Adduct Adduct
Cyclization/Lacto  Michael Addition o
3 o Virosine B 50
nization Adduct
Overall Virosine B 29.75

Table 2: Characterization Data for Virosine B
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Property Hypothetical Value
Molecular Formula C13H17NOs
Molecular Weight 235.28 g/mol

6.85 (d, J=10.0 Hz, 1H), 6.01 (d, J=10.0 Hz,
1H), 4.52 (t, J=4.5 Hz, 1H), 3.80-3.70 (m, 1H),
3.50-3.40 (m, 1H), 3.20-2.80 (m, 4H), 2.50-1.80
(m, 6H)

1H NMR (500 MHz, CDCls) & (ppm)

165.2, 145.1, 128.3, 85.4, 75.1, 65.3, 55.2, 48.7,

13C NMR (125 MHz, CDCls) & (ppm) 453 351 302, 280, 25.4

m/z [M+H]* calculated for C13H1sNOs3*:

High-Resolution Mass Spectrometry (HRMS)
236.1281; found: 236.1285

Disclaimer: The synthetic route, protocols, and data presented in this document are
hypothetical and intended for research and development purposes. Actual experimental results
may vary. Laboratory work should be conducted by trained professionals with appropriate

safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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